molecular formula C16H16N4O2S B2561711 6-Cyano-N-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)pyridine-3-sulfonamide CAS No. 2223964-65-4

6-Cyano-N-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)pyridine-3-sulfonamide

Cat. No.: B2561711
CAS No.: 2223964-65-4
M. Wt: 328.39
InChI Key: QSWRYLHNJYETDP-UHFFFAOYSA-N
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Description

The compound is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical and Chemical Properties Analysis

The compound is likely to be a white to beige powder . It is soluble in DMSO . The storage temperature is 2-8°C .

Future Directions

Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities . They have the potential to evolve into better chemotherapeutic agents . Therefore, future research could focus on exploring the biological activities of “6-Cyano-N-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)pyridine-3-sulfonamide” and its potential applications in medicine.

Properties

IUPAC Name

6-cyano-N-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-20-10-12-4-2-3-5-15(12)16(11-20)19-23(21,22)14-7-6-13(8-17)18-9-14/h2-7,9,16,19H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWRYLHNJYETDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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